4-(Piperidin-4-yl)benzamide hydrochloride
Overview
Description
4-(Piperidin-4-yl)benzamide hydrochloride is a chemical compound that belongs to the class of benzamide derivatives. It is characterized by the presence of a piperidine ring attached to a benzamide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The primary target of 4-(Piperidine-4-yl)benzamide hydrochloride is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a crucial transcription factor that targets a series of adaptation genes under hypoxic conditions . It is a heterodimeric protein composed of HIF-1α and HIF-1β subunits .
Mode of Action
The compound induces the expression of HIF-1α protein and the downstream target gene p21 . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . In contrast, HIF-1α overexpression in hypoxic cancer cells was suggested to inhibit cell division by inducing p21, p27, or p53 and to promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Biochemical Pathways
The compound affects the HIF-1 pathway , which plays a significant role in cellular response to hypoxia . Activation of this pathway leads to the transcription of several genes involved in processes such as angiogenesis, cell proliferation, and glucose metabolism . The compound also upregulates the expression of cleaved caspase-3 , promoting apoptosis .
Result of Action
The compound shows significant inhibitory bioactivity in HepG2 cells . It induces the expression of HIF-1α protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Action Environment
Environmental factors such as hypoxia can influence the compound’s action, efficacy, and stability. Hypoxia, or low oxygen levels, can enhance the activity of HIF-1, thereby potentially increasing the efficacy of 4-(Piperidine-4-yl)benzamide hydrochloride .
Biochemical Analysis
Biochemical Properties
4-(Piperidine-4-yl)benzamide hydrochloride has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to act as an activator of hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . The interaction of 4-(Piperidine-4-yl)benzamide hydrochloride with these proteins can influence various biochemical reactions .
Cellular Effects
In cellular processes, 4-(Piperidine-4-yl)benzamide hydrochloride has been observed to have significant effects. For instance, it has been reported to show inhibitory bioactivity in HepG2 cells . It induces the expression of HIF-1α protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Molecular Mechanism
At the molecular level, 4-(Piperidine-4-yl)benzamide hydrochloride exerts its effects through various mechanisms. It has been suggested to inhibit cell division by inducing p21, p27, or p53 and to promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P . Furthermore, it has been found to interact with p53, promoting p53-mediated apoptosis .
Temporal Effects in Laboratory Settings
Preliminary biological activity screening showed that most of the compounds in the N-(piperidin-4-yl)benzamide derivative series have been found to have good biological potential and inhibitory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)benzamide hydrochloride typically involves the reaction of 4-aminobenzamide with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or column chromatography, to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound. Quality control measures are implemented to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The benzamide moiety can undergo substitution reactions, where functional groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzamide derivatives .
Scientific Research Applications
4-(Piperidin-4-yl)benzamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chlorophenoxy)-N-(1-(2,6-difluorobenzyl)piperidin-4-yl)benzamide: This compound shares structural similarities with 4-(Piperidin-4-yl)benzamide hydrochloride but has different substituents on the benzamide moiety.
N-(Piperidin-4-yl)benzamide derivatives: These derivatives have variations in the piperidine ring or benzamide moiety, leading to different biological activities and properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with particular molecular targets and exhibit distinct biological activities.
Properties
IUPAC Name |
4-piperidin-4-ylbenzamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-12(15)11-3-1-9(2-4-11)10-5-7-14-8-6-10;/h1-4,10,14H,5-8H2,(H2,13,15);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVVLKJBDPPCFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)C(=O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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